molecular formula C18H16N2O2 B310031 2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide

2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide

Cat. No.: B310031
M. Wt: 292.3 g/mol
InChI Key: OETKGCNRMQYTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to an acetamide group, which is further substituted with a 4-methylphenoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-methylphenoxyacetic acid: This can be achieved by reacting p-cresol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling with quinoline: The 4-methylphenoxyacetic acid is then coupled with 8-aminoquinoline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride (NaH)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted phenoxy or quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline moiety is known to interact with DNA, potentially leading to the disruption of DNA replication and transcription processes. Additionally, the phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide
  • 4-(4-methylphenoxy)cyanobenzene
  • 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide

Uniqueness

2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide stands out due to its unique combination of a quinoline ring and a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly observed in other similar compounds. Its ability to interact with both DNA and specific enzymes makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)22-12-17(21)20-16-6-2-4-14-5-3-11-19-18(14)16/h2-11H,12H2,1H3,(H,20,21)

InChI Key

OETKGCNRMQYTSE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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